

# CCI-007: Application Notes for MLL-Rearranged Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

## Introduction

CCI-007 is a novel small molecule inhibitor identified for its selective cytotoxic activity against a subset of leukemias characterized by Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r), such as those with MLL-AF4 and MLL-AF9 translocations.[1][2] It also shows activity against leukemias with CALM-AF10 and SET-NUP214 translocations.[1][2][3] CCI-007 acts rapidly, inducing caspase-dependent apoptosis and mitochondrial depolarization in sensitive cell lines within hours of treatment.[1][4][5] The mechanism of action involves the significant downregulation of the MLL-r gene expression signature, including crucial oncogenic drivers like HOXA9, MEIS1, CMYC, and BCL2.[1][4] These application notes provide a comprehensive guide for the proper storage, handling, and use of CCI-007 in a research setting.

## **Compound Specifications**

This table summarizes the key chemical and physical properties of the **CCI-007** compound.



| Property          | Value                | Source |
|-------------------|----------------------|--------|
| Molecular Formula | C15H16N2O5S          | [6][7] |
| Molecular Weight  | 336.36 g/mol         | [6][7] |
| CAS Number        | 939228-52-1          | [6][7] |
| Appearance        | Solid Powder         | [6]    |
| Solubility        | DMSO (≥ 83.33 mg/mL) | [6]    |

## **Storage and Handling**

Proper storage and handling of **CCI-007** are critical to maintain its stability and activity. Follow these guidelines to ensure the integrity of the compound.

| Form                        | Storage<br>Temperature | Duration       | Special<br>Instructions                                           | Source |
|-----------------------------|------------------------|----------------|-------------------------------------------------------------------|--------|
| Solid (Powder)              | 4°C or -20°C           | Up to 3 years  | Protect from light. Keep desiccated.                              | [6][8] |
| Stock Solution<br>(in DMSO) | -20°C                  | Up to 1 month  | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [9]    |
| Stock Solution<br>(in DMSO) | -80°C                  | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [9]    |

#### Safety Precautions:

• Handle CCI-007 in a well-ventilated area or a chemical fume hood.



- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Avoid inhalation of the powder and prevent direct contact with skin and eyes.
- Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

# Experimental Protocols Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of CCI-007 in DMSO.

#### Materials:

- CCI-007 powder (MW: 336.36 g/mol )
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

#### Procedure:

- Weighing: Accurately weigh a specific amount of CCI-007 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg of CCI-007.
- Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the CCI-007 powder.
- Solubilization: Vortex or sonicate the solution briefly until the powder is completely dissolved.
   Gentle warming to 37°C may aid dissolution if necessary.
- Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile
  microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw
  cycles.
- Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9] Always protect the solution from light.



## **Cell Viability (Cytotoxicity) Assay**

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **CCI-007** using a resazurin-based assay (e.g., Alamar Blue).

#### Workflow Diagram:



Click to download full resolution via product page

Caption: Workflow for **CCI-007** Cell Viability Assay.

#### Procedure:

- Cell Seeding: Seed leukemia cells (e.g., PER-485, MOLM-13) in a 96-well plate at a density appropriate for a 72-hour experiment.
- Compound Preparation: Prepare a series of dilutions of CCI-007 from your DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration in the wells is



non-toxic (typically  $\leq$  0.1%). Include a vehicle control (medium with the same final concentration of DMSO).

- Treatment: Add the prepared CCI-007 dilutions and vehicle control to the appropriate wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Assay: Add Alamar Blue (resazurin) reagent to each well according to the manufacturer's instructions and incubate for an additional 4-6 hours.
- Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
   Determine the IC<sub>50</sub> value by plotting the viability data against the log of the CCI-007 concentration and fitting to a dose-response curve.

Published IC50 Values for CCI-007 (72h Treatment):

| Cell Line | Туре       | MLL Status | IC50 (μM)       |
|-----------|------------|------------|-----------------|
| PER-485   | Infant ALL | MLL-AF4    | 2.5             |
| MV4;11    | AML        | MLL-AF4    | 4.6             |
| MOLM-13   | AML        | MLL-AF9    | 6.2             |
| THP-1     | AML        | MLL-AF9    | 5.1             |
| U937      | AML        | CALM-AF10  | 3.1             |
| KP-MO-TS  | AML        | CALM-AF10  | 5.6             |
| Loucy     | T-ALL      | SET-NUP214 | 2.5             |
| RS4;11    | B-ALL      | MLL-AF4    | >20 (Resistant) |
| CEM       | T-ALL      | MLL-wt     | >20 (Resistant) |
| K562      | CML        | MLL-wt     | >20 (Resistant) |



## **Apoptosis Analysis by Annexin V Staining**

This protocol details how to measure apoptosis induced by **CCI-007** using flow cytometry. **CCI-007** has been shown to induce a significant increase in the Annexin V-positive population in sensitive cells within 24 hours.

#### Procedure:

- Treatment: Treat sensitive leukemia cells (e.g., PER-485) with CCI-007 at an effective concentration (e.g., 5 μM) for 24 hours. Include a vehicle (DMSO) control.
- Harvesting: Harvest the cells by centrifugation.
- Washing: Wash the cells with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin
   V and Propidium Iodide (PI) according to the manufacturer's protocol.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Analysis: Analyze the stained cells immediately by flow cytometry.
  - Live cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

## **Mechanism of Action & Signaling Pathway**

**CCI-007** induces apoptosis by downregulating the expression of key survival genes that are downstream targets of the MLL fusion oncoprotein.[1][4] This effect is observed within a few hours of treatment, suggesting an impact on transcriptional regulation rather than epigenetic modifications.

Signaling Pathway Diagram:





Click to download full resolution via product page

Caption: CCI-007 Mechanism of Action Pathway.

This diagram illustrates that in MLL-r leukemia, the MLL fusion protein drives the expression of oncogenes like HOXA9, MEIS1, CMYC, and BCL2, promoting cell survival. **CCI-007** inhibits this process, leading to the downregulation of these key genes and subsequent induction of apoptosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. CCI-007, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. CCI-007, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 4. CCI-007, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. abmole.com [abmole.com]
- 7. calpaclab.com [calpaclab.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [CCI-007: Application Notes for MLL-Rearranged Leukemia Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12301671#proper-storage-and-handling-of-the-cci-007-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com